molecular formula C14H14FNO3S B6375217 5-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% CAS No. 1261918-76-6

5-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%

Cat. No. B6375217
CAS RN: 1261918-76-6
M. Wt: 295.33 g/mol
InChI Key: RQVMXWOXDDGCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, often referred to as DMSPF, is an organic compound with a molecular formula of C10H11FNO2S. It is a colorless, crystalline solid, with a melting point of 97-98 °C. DMSPF is a derivative of phenol, containing a fluorine atom bound to the phenolic oxygen atom, and a dimethylsulfamoyl group attached to the benzene ring. It has been used in a variety of laboratory experiments, including those involving the synthesis of organic compounds and the study of biochemical and physiological effects.

Scientific Research Applications

DMSPF has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the study of the mechanism of action of drugs. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungals, anti-inflammatory drugs, and antiviral agents.

Mechanism of Action

The mechanism of action of DMSPF is not fully understood, but it is believed to involve the activation of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also believed to interact with certain proteins, such as those involved in the synthesis of neurotransmitters, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMSPF are not fully understood, but it has been shown to have a variety of effects on cells, including the modulation of cell proliferation, cell death, and gene expression. It has also been shown to have an effect on the metabolism of drugs, and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of DMSPF in laboratory experiments has several advantages, including the fact that it is relatively inexpensive and easy to obtain, and that it is stable under a variety of conditions. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is important to note that the compound is not soluble in water, and must be dissolved in an organic solvent before use.

Future Directions

The use of DMSPF in laboratory experiments is still in its infancy, and there are a number of potential future directions for research. These include the development of more efficient synthesis methods, the study of its biochemical and physiological effects, and the development of new applications for the compound. Additionally, further research into the mechanism of action of DMSPF could lead to the development of new drugs and therapies. Finally, further research into the toxicity of DMSPF could lead to safer and more effective laboratory experiments.

Synthesis Methods

The synthesis of DMSPF typically involves the reaction of 5-bromo-3-fluorophenol with dimethyl sulfate and a base such as sodium hydroxide. The reaction is conducted in an anhydrous solvent such as dichloromethane, and yields DMSPF as a white crystalline solid. This method has been used for the synthesis of a variety of other fluorophenols, including 3-fluorophenol, 4-fluorophenol, and 5-fluorophenol.

properties

IUPAC Name

2-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-13(14)10-7-11(15)9-12(17)8-10/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMXWOXDDGCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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